Physicochemical Differentiation: Computed LogP vs. Key Triazine-2,4-diamine Analogs
The computed XLogP3-AA of 2.4 for N-phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine places it between the more hydrophilic 6-unsubstituted analog 6-phenyl-1,3,5-triazine-2,4-diamine (benzoguanamine; XLogP3 ~1.0) and the markedly lipophilic N-(1,1-dimethylethyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine (XLogP3 ~3.2). This intermediate lipophilicity, combined with a HBD count of 2, differentiates it from the dihydro-triazine DHFR inhibitors that typically carry a gem-dimethyl group at C6 and lack an N2-aryl substituent [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen bond donor (HBD) count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4; HBD = 2; HBA = 8 [1] |
| Comparator Or Baseline | Benzoguanamine (6-phenyl-1,3,5-triazine-2,4-diamine): XLogP3 ~1.0; HBD = 4. N-(1,1-dimethylethyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine: XLogP3 ~3.2; HBD = 2 [1]. |
| Quantified Difference | ΔXLogP3 ≈ +1.4 log units above benzoguanamine; ≈ -0.8 log units below N-(tert-butyl) analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity differences of this magnitude can significantly alter membrane permeability, metabolic stability, and off-target binding profiles, making the compound a distinct chemical tool versus more polar or more lipophilic triazine-2,4-diamine variants.
- [1] PubChem Compound Summary for CID 9714, N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine; CID 6914142, benzoguanamine; CID 33824203, N-(1,1-dimethylethyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine. National Center for Biotechnology Information, 2025. View Source
